molecular formula C14H18N4OS2 B2916615 N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea CAS No. 478077-56-4

N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

Cat. No.: B2916615
CAS No.: 478077-56-4
M. Wt: 322.45
InChI Key: LIHPOXGYNBUVAD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea typically involves the reaction of 2,6-dimethylaniline with an appropriate isocyanate derivative, followed by the introduction of the thiadiazole moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}carbamate
  • **N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}thiourea

Uniqueness

N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is unique due to its specific combination of a thiadiazole ring and a urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-9-5-4-6-10(2)12(9)16-14(19)15-7-8-20-13-11(3)17-18-21-13/h4-6H,7-8H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHPOXGYNBUVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCSC2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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